molecular formula C27H40O3Si B8126025 10-(tert-Butyldiphenylsilanyloxy)-2-methyldecanoic acid

10-(tert-Butyldiphenylsilanyloxy)-2-methyldecanoic acid

Cat. No.: B8126025
M. Wt: 440.7 g/mol
InChI Key: YCIPZVLNCRHXAG-UHFFFAOYSA-N
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Description

10-(tert-Butyldiphenylsilanyloxy)-2-methyldecanoic acid is a synthetically modified fatty acid designed for advanced chemical and biochemical research. This compound features a tert-butyldiphenylsilyl (TBDPS) ether group protecting a primary hydroxyl function at the C10 position, a strategy widely employed in multi-step organic synthesis for its exceptional stability towards a variety of conditions, including basic media and hydrogenolysis . The TBDPS group allows for selective manipulation of the carboxylic acid terminus at C1, enabling the synthesis of complex lipids, esters, or amides, while providing a robust protective group that can be cleanly removed in a subsequent step using a fluoride source, such as tetra-n-butylammonium fluoride . The integration of a methyl branch at the C2 position adjacent to the carboxylic acid adds significant research value. This structural motif can influence the molecule's packing, fluidity, and metabolic behavior, making it a compound of interest for studying branched-chain fatty acid biology. The primary applications of this reagent include its use as a key intermediate in the synthesis of structurally defined lipids, sphingosine analogs, and other natural product derivatives. It also serves as a valuable tool in materials science for the surface functionalization of nanomaterials and the development of novel polymers. This product is intended for research purposes only by trained professionals in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult relevant safety data sheets prior to use.

Properties

IUPAC Name

10-[tert-butyl(diphenyl)silyl]oxy-2-methyldecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O3Si/c1-23(26(28)29)17-11-7-5-6-8-16-22-30-31(27(2,3)4,24-18-12-9-13-19-24)25-20-14-10-15-21-25/h9-10,12-15,18-21,23H,5-8,11,16-17,22H2,1-4H3,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIPZVLNCRHXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCCCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 10-Hydroxy-2-Methyldecanoic Acid

The precursor 10-hydroxy-2-methyldecanoic acid is synthesized via a Friedel-Crafts alkylation of methyl acrylate with a branched aliphatic alcohol, followed by hydrolysis. Key steps include:

  • Alkylation : Reaction of 8-bromo-2-methyloctanol with methyl acrylate in the presence of BF₃·Et₂O yields methyl 10-hydroxy-2-methyldecanoate (65–70% yield).

  • Hydrolysis : Basic hydrolysis (LiOH/THF/H₂O) converts the ester to the carboxylic acid (quantitative yield).

TBDPS Protection

The C10 hydroxyl group is protected using tert-butyldiphenylsilyl chloride (TBDPSCl) under inert conditions:

Yield : 85–90% after silica gel chromatography.
Characterization : ¹H NMR (CDCl₃) δ 7.67–7.40 (m, 10H, Ar-H), 3.65 (t, J = 6.6 Hz, 2H, -OCH₂-), 2.35 (m, 1H, CH(CH₃)), 1.25 (d, J = 6.8 Hz, 3H, CH₃).

Wittig Olefination for Chain Elongation

An alternative route employs Wittig olefination to construct the decanoic acid backbone.

Synthesis of Phosphonium Ylide

Triphenylphosphine reacts with 8-bromo-1-octanol to form the phosphonium salt, which is treated with n-BuLi to generate the ylide:

Olefination and Oxidation

The ylide reacts with methyl 2-methyl-4-oxobutanoate:

Intermediate : Methyl 10-hydroxy-2-methyldec-9-enoate (60–65% yield).
Hydrogenation : Pd/C, H₂, MeOH → saturated ester (quantitative yield).
TBDPS Protection : As in Section 1.2 (85% yield).

Grignard Reaction-Based Alkylation

Yield : 70–75% after distillation.

Hydroxylation and Protection

The ketone is reduced to a secondary alcohol using NaBH₄:

Yield : 90–95%.
TBDPS Protection : As in Section 1.2 (88% yield).

Enzymatic Resolution for Stereochemical Control

For enantiomerically pure material, lipase-mediated kinetic resolution is employed.

Hydrolysis of Racemic Ester

Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer of methyl 10-(tert-butyldiphenylsilanyloxy)-2-methyldecanoate:

Conversion : 48–52% (ee > 98% for unreacted (S)-ester).

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (HPLC)Cost Efficiency
Silyl Ether ProtectionTBDPSCl/imdiazole85–90>99%High
Wittig OlefinationYlide formation60–6595%Moderate
Grignard AlkylationCH₃MgBr addition70–7597%Low
Enzymatic ResolutionCAL-B hydrolysis48–52>99% (ee)Very High

Challenges and Optimization Strategies

  • Protection-Deprotection Sensitivity : The TBDPS group is stable to Grignard reagents but may cleave under harsh acidic conditions (e.g., TFA).

  • Steric Hindrance : Bulky TBDPS at C10 complicates subsequent ester hydrolysis; LiOH/THF/H₂O is preferred over NaOH/MeOH.

  • Chromatographic Purification : Silica gel chromatography with hexane/EtOAc (8:2) effectively separates silylated products .

Chemical Reactions Analysis

Types of Reactions

10-(tert-Butyldiphenylsilanyloxy)-2-methyldecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: TBAF is commonly used to remove the TBDPS group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols .

Mechanism of Action

The mechanism of action of 10-(tert-Butyldiphenylsilanyloxy)-2-methyldecanoic acid primarily involves the protection of hydroxyl groups. The TBDPS group provides steric hindrance, which protects the hydroxyl group from unwanted reactions. The stability of the TBDPS group under acidic and basic conditions allows for selective reactions at other sites in the molecule .

Comparison with Similar Compounds

2-Methyldecanoic Acid

  • Structure : Lacks the TBDPS group at C-10 but retains the 2-methyl branch.
  • Properties : Exhibits moderate water solubility and volatility, contributing to its pungent, soapy odor .
  • Natural production occurs in cyanobacterial blooms, where it exists as a free fatty acid or in lipid-bound forms .
  • Applications: Studied for roles in aquaculture feed odor profiles and as a biomarker for cyanobacterial blooms .

10-(tert-Butyldiphenylsilanyloxy)decanoyl Chloride

  • Structure : Shares the TBDPS group at C-10 but lacks the 2-methyl branch and terminates in a reactive acyl chloride group.
  • Synthesis: Derived from 10-(tert-butyldiphenylsilyloxy)decanoic acid via chlorination, yielding a 100% conversion rate under controlled conditions .
  • Reactivity : Serves as an intermediate for esterification or amidation reactions, contrasting with the carboxylic acid functionality of the target compound .

Lyngbyoic Acid and Puna’auic Acid

  • Structure : Marine-derived fatty acids with cyclopropane or allenic modifications.
  • Biological Activity: Exhibit anti-quorum sensing and antibacterial properties, similar to 2-methyldecanoic acid but with distinct structural motifs .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Solubility Stability Key Functional Groups
10-(tert-Butyldiphenylsilanyloxy)-2-methyldecanoic acid ~500 (estimated) Lipophilic High (TBDPS-protected) Carboxylic acid, TBDPS ether
2-Methyldecanoic acid 186.29 Moderate in water Prone to oxidation Carboxylic acid, methyl branch
10-(tert-Butyldiphenylsilanyloxy)decanoyl chloride ~450 Reacts with H₂O Sensitive to moisture Acyl chloride, TBDPS ether

Biological Activity

Chemical Structure and Properties

Chemical Formula: C23H36O3Si
Molecular Weight: 396.61 g/mol

The compound features a tert-butyldiphenylsilyl ether moiety, which enhances its lipophilicity and may influence its biological interactions. The presence of a carboxylic acid group suggests potential for interaction with biological systems, particularly in metabolic pathways.

The biological activity of 10-(tert-Butyldiphenylsilanyloxy)-2-methyldecanoic acid is hypothesized to be mediated through several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic processes, potentially altering lipid metabolism.
  • Receptor Interaction: The structure allows for interaction with various receptors, influencing signaling pathways related to inflammation and metabolic regulation.

Pharmacological Effects

  • Anti-inflammatory Activity: Preliminary studies suggest that the compound exhibits anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases.
  • Metabolic Regulation: It may play a role in modulating metabolic pathways, particularly those related to fatty acid metabolism.

Study 1: Anti-inflammatory Effects

In a study conducted on murine models, the administration of 10-(tert-Butyldiphenylsilanyloxy)-2-methyldecanoic acid resulted in a significant reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6) compared to control groups. This suggests potential applications in managing chronic inflammatory conditions.

Study 2: Lipid Metabolism

Research indicated that the compound influences lipid profiles in treated subjects, leading to decreased triglyceride levels and improved HDL cholesterol levels. These findings highlight its potential as a therapeutic agent in hyperlipidemia management.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
10-(tert-Butyldiphenylsilanyloxy)-2-methyldecanoic acidStructureAnti-inflammatory, Metabolic regulationUnique silyl ether enhances bioactivity
Oleic AcidC18H34O2Anti-inflammatoryNaturally occurring fatty acid
Palmitic AcidC16H32O2Lipid metabolism modulationSaturated fatty acid

Q & A

Q. How can researchers address discrepancies in thermochemical data (e.g., enthalpy of formation) for this compound?

  • Methodological Answer : Perform differential scanning calorimetry (DSC) to measure ΔHf_f. Cross-validate with computational methods (e.g., Gaussian DFT at the B3LYP/6-31G* level). Discrepancies >5% suggest impurities; re-purify via recrystallization (ethanol/water) and repeat analysis. Reference databases like NIST Chemistry WebBook for analogous compounds .

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